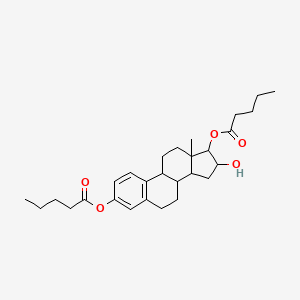

(6alpha,17beta)-Estratriol 3,17-Dipentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6alpha,17beta)-Estratriol 3,17-Dipentanoat ist ein synthetisches Derivat von Estradiol, einem natürlich vorkommenden Östrogenhormon. Diese Verbindung ist durch die Veresterung von Estradiol an den Positionen 3 und 17 mit Pentanoatgruppen gekennzeichnet. Solche Modifikationen werden oft vorgenommen, um die pharmakokinetischen Eigenschaften des Hormons zu verändern, möglicherweise seine Stabilität, Bioverfügbarkeit oder Wirkungsdauer zu verbessern.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von (6alpha,17beta)-Estratriol 3,17-Dipentanoat beinhaltet typischerweise die Veresterung von Estradiol. Der Prozess kann Folgendes umfassen:

Aktivierung von Estradiol: Estradiol wird zunächst aktiviert, indem es in ein reaktiveres Zwischenprodukt, wie z. B. ein Estradiolchlorid, umgewandelt wird.

Veresterung: Das aktivierte Estradiol wird dann mit Pentansäure oder deren Derivaten (z. B. Pentanoylchlorid) in Gegenwart eines Katalysators wie Pyridin oder einer Base wie Triethylamin umgesetzt.

Reinigung: Das resultierende Produkt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren

In industrieller Umgebung würde die Produktion von (6alpha,17beta)-Estratriol 3,17-Dipentanoat großtechnische Veresterungsprozesse beinhalten, bei denen häufig automatisierte Reaktoren und kontinuierliche Fließsysteme verwendet werden, um Konsistenz und Effizienz zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen wären unerlässlich, um pharmazeutische Wirkstoffe zu produzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(6alpha,17beta)-Estratriol 3,17-Dipentanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Esterbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch Estradiol und Pentansäure entstehen.

Oxidation: Die Verbindung kann an den Hydroxylgruppen oxidiert werden, was zur Bildung von Ketonen oder anderen oxidierten Derivaten führt.

Substitution: Die Estergruppen können durch andere Acylgruppen durch Umesterungsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure (z. B. HCl) oder basische (z. B. NaOH) wässrige Lösungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Substitution: Katalysatoren wie Natriummethoxid (NaOMe) oder Enzyme in biokatalytischen Prozessen.

Hauptprodukte

Hydrolyse: Estradiol und Pentansäure.

Oxidation: Östron oder andere oxidierte Estradiol-Derivate.

Substitution: Verschiedene Estradiolester, abhängig von der verwendeten Acylgruppe.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Östrogenrezeptoren und zugehörige Signalwege.

Medizin: Für die Hormonersatztherapie, insbesondere bei Frauen nach der Menopause, untersucht.

Industrie: Wird bei der Entwicklung von Retardformulierungen für östrogene Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (6alpha,17beta)-Estratriol 3,17-Dipentanoat beinhaltet seine Interaktion mit Östrogenrezeptoren (ERs) in Zielgeweben. Nach Bindung an ERs kann die Verbindung die Genexpression modulieren und verschiedene physiologische Prozesse beeinflussen, wie z. B. die Fortpflanzungsfunktion, die Knochendichte und die Herz-Kreislauf-Gesundheit. Die Veresterung an den Positionen 3 und 17 kann die Stabilität der Verbindung verbessern und ihre Wirkungsdauer verlängern, indem ihr Abbau durch den Stoffwechsel verringert wird.

Wirkmechanismus

The mechanism of action of (6alpha,17beta)-Estratriol 3,17-Dipentanoate involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes, such as reproductive function, bone density, and cardiovascular health. The esterification at the 3 and 17 positions may enhance the compound’s stability and prolong its duration of action by reducing its metabolic degradation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Estradiol 17-valerat: Eine weitere veresterte Form von Estradiol mit einer Valeratgruppe an Position 17.

Estradiolbenzoat: Estradiol verestert mit einer Benzoatgruppe an Position 3.

Estradiolcypionat: Estradiol verestert mit einer Cypionatgruppe an Position 17.

Einzigartigkeit

(6alpha,17beta)-Estratriol 3,17-Dipentanoat ist einzigartig aufgrund seiner doppelten Veresterung sowohl an Position 3 als auch an Position 17, die im Vergleich zu anderen einfach veresterten Estradiol-Derivaten möglicherweise unterschiedliche pharmakokinetische Eigenschaften verleiht. Diese doppelte Modifikation kann möglicherweise ihre Stabilität, Bioverfügbarkeit und Wirkungsdauer verbessern, was sie zu einer wertvollen Verbindung für bestimmte therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C28H40O5 |

|---|---|

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

(16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |

InChI |

InChI=1S/C28H40O5/c1-4-6-8-25(30)32-19-11-13-20-18(16-19)10-12-22-21(20)14-15-28(3)23(22)17-24(29)27(28)33-26(31)9-7-5-2/h11,13,16,21-24,27,29H,4-10,12,14-15,17H2,1-3H3 |

InChI-Schlüssel |

DIDCZSWASVHLRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)

![1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B12087713.png)

![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)

![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)

![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)